2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1-methyl-1H-pyrazol-3-yl)acetamide
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Overview
Description
2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1-methyl-1H-pyrazol-3-yl)acetamide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological and pharmacological activities, making them valuable in various scientific research fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1-methyl-1H-pyrazol-3-yl)acetamide typically involves the reaction of 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole with N-(1-methyl-1H-pyrazol-3-yl)acetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1-methyl-1H-pyrazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups .
Scientific Research Applications
2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1-methyl-1H-pyrazol-3-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1-methyl-1H-pyrazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N’-[(Z)-(pentafluorophenyl)methylene]acetohydrazide
- 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N’-{(Z)-[3-(trifluoromethyl)-1-benzothiophen-4-yl]methylene}acetohydrazide
Uniqueness
Compared to similar compounds, 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1-methyl-1H-pyrazol-3-yl)acetamide stands out due to its unique combination of functional groups and structural features.
Properties
Molecular Formula |
C13H14F3N5O |
---|---|
Molecular Weight |
313.28 g/mol |
IUPAC Name |
2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(1-methylpyrazol-3-yl)acetamide |
InChI |
InChI=1S/C13H14F3N5O/c1-20-5-4-11(19-20)17-12(22)7-21-9(8-2-3-8)6-10(18-21)13(14,15)16/h4-6,8H,2-3,7H2,1H3,(H,17,19,22) |
InChI Key |
WLCCKGNSWTZMPO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)CN2C(=CC(=N2)C(F)(F)F)C3CC3 |
Origin of Product |
United States |
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